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Compound of Interest

Compound Name: (R)-Zopiclone

Cat. No.: B114068 Get Quote

Introduction

Zopiclone, a non-benzodiazepine hypnotic agent, is a chiral molecule and exists as two

enantiomers: (S)-Zopiclone (eszopiclone) and (R)-Zopiclone. The hypnotic activity primarily

resides in the (S)-enantiomer. However, the isolation of the pure (R)-enantiomer is crucial for

pharmacological studies, reference standards, and as a starting material for stereospecific

synthesis. The most effective and widely used method for obtaining enantiomerically pure

zopiclone is through the crystallization of diastereomeric salts formed by reacting racemic

zopiclone with a chiral resolving agent. This document provides detailed application notes and

protocols for the crystallization of pure (R)-Zopiclone.

The primary technique for resolving racemic zopiclone is diastereomeric salt formation. This

method relies on the differential solubility of the two diastereomeric salts formed between the

racemic mixture and a single enantiomer of a chiral resolving agent. By carefully selecting the

resolving agent and solvent system, one diastereomeric salt can be selectively precipitated,

allowing for the separation of the enantiomers. Subsequent liberation of the free base from the

isolated salt yields the desired pure enantiomer.

Key Crystallization Techniques
The predominant method for obtaining pure (R)-Zopiclone is through diastereomeric salt

resolution. This involves the following key steps:
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Salt Formation: Reaction of racemic zopiclone with an enantiomerically pure chiral acid to

form a mixture of two diastereomeric salts.

Fractional Crystallization: Selective precipitation of one of the diastereomeric salts based on

its lower solubility in a specific solvent system.

Salt Dissociation: Liberation of the pure enantiomer from the isolated diastereomeric salt by

treatment with a base.

Final Crystallization: Purification of the final product to remove any remaining impurities and

to obtain the desired crystalline form.

Several classes of chiral resolving agents have been successfully employed for the resolution

of zopiclone, including N-acetylated amino acids and derivatives of tartaric acid.[1][2][3] The

choice of the resolving agent's chirality dictates which enantiomer of zopiclone will be

preferentially isolated. To obtain (R)-Zopiclone, the D-enantiomer of the resolving agent is

typically used.

Data Presentation
The following tables summarize quantitative data from various resolution and purification

protocols.

Table 1: Diastereomeric Resolution of Zopiclone
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Resolving
Agent

Zopiclone
Enantiomer
Isolated

Solvent
System

Yield (%)
Enantiomeri
c Excess
(e.e.) (%)

Reference

N-acetyl-D-

glutamic acid
(R)-Zopiclone Acetone 28% (as salt) Not specified [4]

N-acetyl-L-

glutamic acid
(S)-Zopiclone Acetone High High [1]

D-(+)-O,O'-

dibenzoyltart

aric acid

(S)-Zopiclone Acetonitrile
34% (as free

base)
99.9% [3][5]

(+)-Malic acid (S)-Zopiclone
Methanol/Ace

tone
Not specified Not specified [3]

L-Tartaric

Acid
Not specified Not specified Not specified >80% [6]

Table 2: Recrystallization for Purification of Eszopiclone ((S)-Zopiclone)

Solvent
Initial Purity
(e.e. %)

Final Purity
(e.e. %)

Yield (%) Reference

Methyl isobutyl

ketone (MIBK)
Crude 100% 85% [7]

Methyl ethyl

ketone (MEK)
Crude 100% 91% [7]

Ethyl Acetate Not specified 99.9% 34% (overall) [5]

Experimental Protocols
Protocol 1: Diastereomeric Resolution of Racemic
Zopiclone to Obtain (R)-Zopiclone using N-acetyl-D-
glutamic acid
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This protocol is adapted from methods used for the isolation of the (S)-enantiomer.[1][4]

Materials:

Racemic Zopiclone

N-acetyl-D-glutamic acid

Acetone

Aqueous sodium or potassium carbonate solution

Ethyl acetate

Procedure:

Salt Formation and Crystallization:

In a reaction flask, charge racemic zopiclone (1 eq), N-acetyl-D-glutamic acid (0.9 eq), and

acetone.[4]

Heat the mixture to reflux and maintain for 1 hour with stirring.[4]

Filter the warm solution to remove any undissolved particles and obtain a clear solution.[4]

Concentrate the solution to approximately half its original volume at atmospheric pressure.

[4]

Cool the solution. The (R)-zopiclone N-acetyl-D-glutamate salt is expected to crystallize.

Continue cooling to room temperature and stir for at least 30 minutes.[4]

Isolate the solid product by filtration and wash with a small amount of cold acetone.[4]

Liberation of (R)-Zopiclone:

Suspend the isolated diastereomeric salt in a mixture of water and ethyl acetate.
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Add an aqueous solution of a base (e.g., potassium carbonate) to adjust the pH to 7.5-8.0,

which will break the salt and liberate the free base.[2][5]

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic phase under vacuum to yield crude (R)-Zopiclone.

Protocol 2: Recrystallization and Purification of (R)-
Zopiclone
This protocol is based on established methods for purifying eszopiclone to high enantiomeric

purity.[7]

Materials:

Crude (R)-Zopiclone

Methyl ethyl ketone (MEK) or Methyl isobutyl ketone (MIBK)

Procedure using Methyl Ethyl Ketone (MEK):

Dissolve the crude (R)-Zopiclone in MEK (approx. 20 mL per gram) by heating to about

76°C.[7]

Filter the warm solution to remove any insoluble impurities.

Distill off approximately half of the MEK.

Cool the solution to -5°C and hold at this temperature for 30 minutes to allow for

crystallization.[7]

Isolate the purified (R)-Zopiclone crystals by filtration and wash twice with a small amount of

cold MEK.[7]

Dry the product under vacuum. The expected enantiomeric excess is >99.8%.[7]
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Procedure using Methyl Isobutyl Ketone (MIBK):

Dissolve the crude (R)-Zopiclone in MIBK (approx. 15 mL per gram) by heating to about

114°C.[7]

Cool the solution and seed with a small crystal of pure (R)-Zopiclone if necessary.

Crystallization should occur around 98-100°C. Maintain the slurry at this temperature for 30

minutes.[7]

Cool the mixture to room temperature.

Isolate the crystals by filtration and wash twice with a small amount of MIBK.[7]

Dry the product under vacuum. The expected enantiomeric excess is 100%.[7]
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Caption: Workflow for Diastereomeric Resolution of (R)-Zopiclone.
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Caption: Workflow for Recrystallization and Purification of (R)-Zopiclone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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